molecular formula C14H20N2O3 B7041819 N-(6-methoxypyridin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide

N-(6-methoxypyridin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide

Cat. No.: B7041819
M. Wt: 264.32 g/mol
InChI Key: UYDHOXFXIZXWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxypyridin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a methoxypyridine ring, a methyl group, and an oxolane ring

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-16(12-4-5-13(18-2)15-9-12)14(17)6-3-11-7-8-19-10-11/h4-5,9,11H,3,6-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDHOXFXIZXWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)OC)C(=O)CCC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide typically involves the following steps:

    Formation of the Methoxypyridine Ring: The starting material, 6-methoxypyridine, is synthesized through the methylation of pyridine using methanol and a suitable catalyst.

    Introduction of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction involving a diol precursor and an acid catalyst.

    Amide Bond Formation: The final step involves the formation of the amide bond between the methoxypyridine and oxolane moieties using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.

    Use of Continuous Flow Reactors: Enhancing reaction efficiency and scalability.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxypyridine ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohols or amines derived from the reduction of the amide or methoxypyridine moieties.

    Substitution: Substituted derivatives with various functional groups attached to the methoxypyridine ring.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N-(6-methoxypyridin-3-yl)-N-methyl-3-(oxolan-3-yl)propanamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(6-methoxypyridin-3-yl)-N-methyl-3-(tetrahydrofuran-3-yl)propanamide and N-(6-methoxypyridin-3-yl)-N-methyl-3-(pyrrolidin-3-yl)propanamide share structural similarities.

    Uniqueness: The presence of the oxolane ring and the specific substitution pattern on the methoxypyridine ring confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.